3-(3,4-dimethoxyphenyl)-7-methoxy-2-methyl-4H-chromen-4-one
Overview
Description
3-(3,4-dimethoxyphenyl)-7-methoxy-2-methyl-4H-chromen-4-one, also known as DMC, is a flavonoid compound that is widely used in scientific research. It is a yellow crystalline powder that is soluble in ethanol, methanol, and dimethyl sulfoxide (DMSO). DMC has been studied extensively for its potential therapeutic applications, particularly in the treatment of cancer and inflammation.
Scientific Research Applications
Crystallography and Structure Analysis
The study of the crystal structure of related compounds provides insight into molecular conformation and bonding interactions. For example, the crystal structure analysis of 4-hydroxy-3-[(2-oxo-2H-chromen-3-yl)-(3,4,5-trimethoxyphenyl)methyl]chromen-2-one reveals intra-molecular hydrogen bonding patterns and dimer formation, which are critical for understanding molecular interactions and designing molecules with desired properties (Manolov et al., 2008).
Synthesis of Novel Compounds
Research includes synthesizing novel compounds from related chromenones, exploring their complexation with crown ethers, and characterizing them through spectroscopic methods. This synthesis contributes to expanding the library of chromenone-based compounds with potential applications in materials science and as precursors for further chemical modifications (Gündüz et al., 2006).
Biological Activity
Some studies focus on the biological activities of these compounds, such as their role as COX-2 inhibitors, which are important for developing new therapeutic agents. The characterization and in silico study of related compounds provide insights into their molecular interactions and selectivity towards biological targets (Rullah et al., 2015).
Photophysical Properties
The photophysical properties of chromene crystals, including photochromism, are studied to explore their potential in optical applications. Understanding these properties can lead to the development of new materials for photonic devices and switches (Hobley et al., 2000).
Antioxidant and Antimicrobial Activities
Research also includes exploring the antioxidant and antimicrobial activities of bis-coumarins derived from related chromenones. These studies are significant for developing new antioxidants and antimicrobials with potential applications in food preservation, pharmaceuticals, and cosmetics (Kancheva et al., 2010).
properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-7-methoxy-2-methylchromen-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O5/c1-11-18(12-5-8-15(22-3)17(9-12)23-4)19(20)14-7-6-13(21-2)10-16(14)24-11/h5-10H,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVLCMWBAUGZPSL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC)C3=CC(=C(C=C3)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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